naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
Description
The compound naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone features a naphthalen-2-yl group attached to a methanone, which is linked to a piperazine ring. The piperazine is further substituted with a methyl group connected to a 1-(p-tolyl)-1H-tetrazol-5-yl moiety. This structure combines a lipophilic naphthalene system with a tetrazole-piperazine scaffold, a combination hypothesized to enhance biological activity through improved receptor binding and solubility modulation .
Properties
IUPAC Name |
[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-naphthalen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-18-6-10-22(11-7-18)30-23(25-26-27-30)17-28-12-14-29(15-13-28)24(31)21-9-8-19-4-2-3-5-20(19)16-21/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVCFPVNCONDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone often involves a multi-step process:
Preparation of Naphthalen-2-ylmethanone: : Starting with naphthalene, a Friedel-Crafts acylation can yield naphthalen-2-ylmethanone.
Tetrazole Derivative Synthesis: : The p-tolyl tetrazole fragment can be synthesized through a [3+2] cycloaddition reaction between p-tolyl azide and various nitriles.
Coupling Reaction: : The final coupling of the naphthalen-2-ylmethanone with the p-tolyl tetrazole and piperazine fragment can be achieved using standard peptide coupling reagents under mild conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production may involve scalable methods:
Bulk Synthesis: : Utilizing large-scale reactors to handle multi-step syntheses with precise temperature and pH control.
Purification: : Employing crystallization, distillation, and chromatography techniques to ensure high-purity end-products.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various reactions:
Oxidation: : Can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: : Reduction via catalytic hydrogenation.
Substitution: : Electrophilic and nucleophilic substitutions can be facilitated under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: : m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: : Palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Solvents: : Acetonitrile, dichloromethane, methanol.
Major Products
Oxidation Products: : Naphthalen-2-yl alcohol derivatives.
Reduction Products: : Reduced analogues with diminished ketone functional groups.
Substitution Products: : Varied substituted derivatives depending on the reactants.
Scientific Research Applications
Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a versatile compound with applications in:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: : Used in materials science for the development of new polymers and nanomaterials.
Mechanism of Action
The compound's mechanism of action is multifaceted:
Molecular Targets: : It may interact with proteins, enzymes, or receptors, modifying their function.
Pathways Involved: : Depending on the specific biological system, it could affect signaling pathways, metabolic routes, or structural integrity of cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound’s uniqueness lies in its naphthalen-2-yl and p-tolyl-tetrazole substituents. Key structural differences between it and similar compounds include:
Table 1: Structural Comparison
Key Observations :
- The p-tolyl group on the tetrazole may improve steric interactions with hydrophobic binding pockets in target enzymes or receptors compared to electron-withdrawing groups (e.g., nitro, trifluoromethyl) seen in sulfonylpiperazine derivatives .
Table 3: Activity Profiles of Analogs
Key Insights :
Physicochemical Properties
The naphthalen-2-yl group in the target compound may confer distinct properties:
Table 4: Property Comparison
| Property | Target Compound | Allylpiperazine Analogs | Sulfonylpiperazine Analogs |
|---|---|---|---|
| LogP (Predicted) | ~4.5 (High lipophilicity) | ~2.8–3.5 | ~1.5–2.5 (Polar sulfonyl) |
| Solubility | Low in aqueous media | Moderate (allyl improves) | High (sulfonyl enhances) |
| Metabolic Stability | Likely slow hepatic clearance | Faster due to allyl metabolism | Variable (depends on substituents) |
Biological Activity
Naphthalen-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone, a compound featuring a naphthalene moiety and a tetrazole ring, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrazole Ring : This can be achieved through the cycloaddition reaction of an azide with a nitrile.
- Attachment to Piperazine : The tetrazole derivative is linked to the piperazine moiety via nucleophilic substitution reactions.
These methods have been optimized to improve yields and reduce reaction times, often utilizing microwave-assisted synthesis techniques to enhance efficiency .
Antimicrobial Properties
Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the tetrazole moiety is believed to contribute to this activity due to its ability to interact with microbial targets .
Anticancer Activity
Preliminary studies suggest that naphthalenes and their derivatives can possess anticancer properties. For example, compounds with piperazine and tetrazole functionalities have demonstrated cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The piperazine component of the compound is associated with neuropharmacological activity, potentially influencing neurotransmitter systems. Compounds like this have been investigated for their effects on serotonin receptors, which may lead to anxiolytic or antidepressant effects .
Case Studies and Research Findings
Several studies have focused on the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
